

# A Comparative Guide to Lipid Extraction Protocols: Folch, Bligh & Dyer, and MTBE Methods

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For researchers, scientists, and drug development professionals, the accurate and efficient extraction of lipids from biological samples is a critical first step in lipidomic analysis. The choice of extraction protocol can significantly impact the yield, purity, and representation of different lipid classes in the final extract. This guide provides an objective comparison of three widely used lipid extraction protocols: the Folch method, the Bligh and Dyer method, and the Methyl-tert-butyl ether (MTBE) method. We present a summary of their performance based on experimental data, detailed methodologies for each protocol, and a visual representation of the general workflow.

## Performance Comparison of Lipid Extraction Protocols

The efficacy of a lipid extraction protocol is often determined by its ability to maximize the recovery of a broad range of lipid classes while minimizing the co-extraction of non-lipid contaminants. The following table summarizes the quantitative data on the recovery and efficiency of the Folch, Bligh and Dyer, and MTBE methods for various lipid classes.

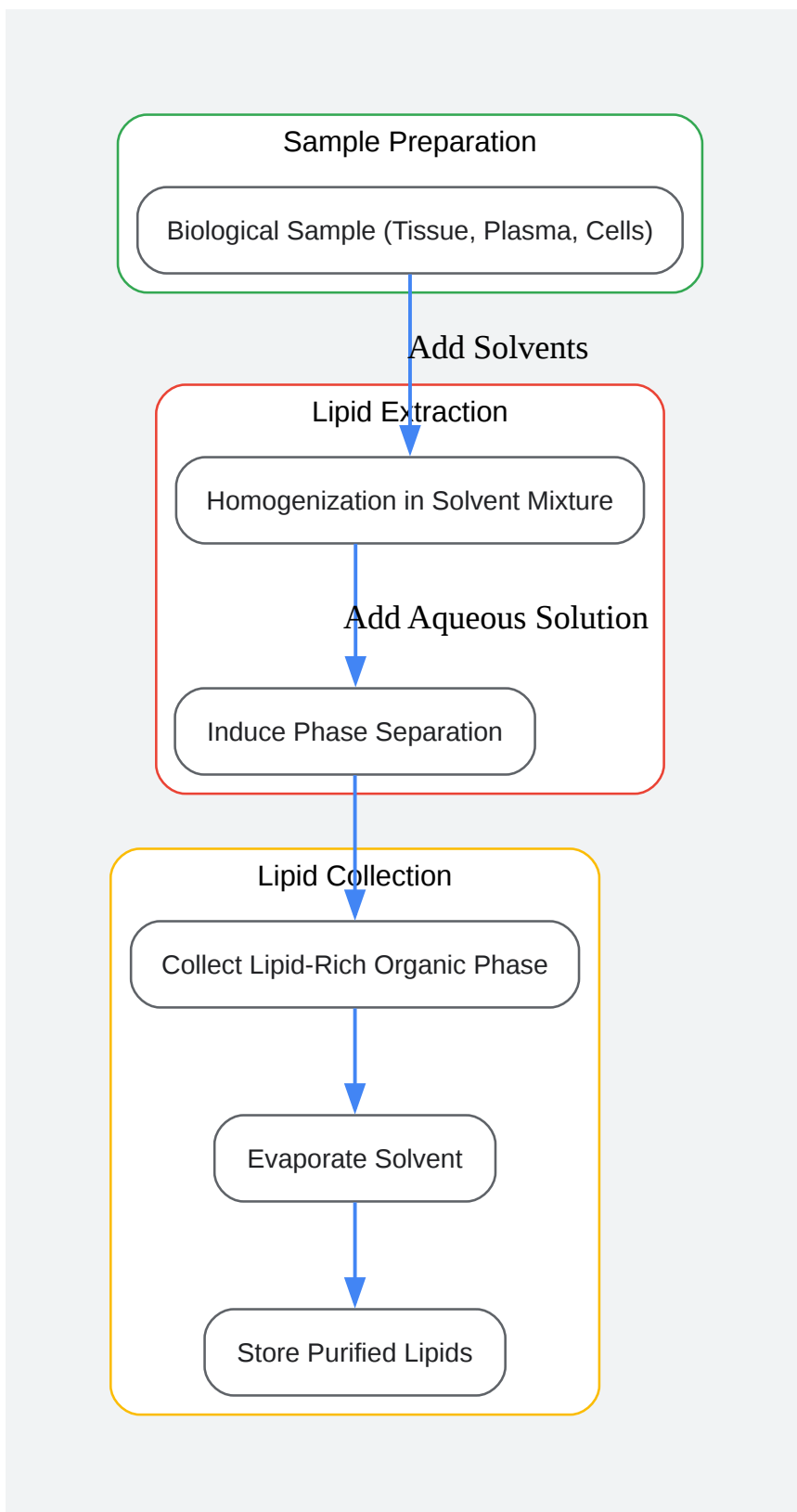
Feature	Folch Method	Bligh and Dyer Method	MTBE (Matyash) Method
Principle	A "gold standard" method that uses a chloroform/methanol mixture to create a monophasic system with the sample's water content, followed by a wash to induce phase separation.[1]	A modification of the Folch method that uses a lower solvent-to-sample ratio, making it faster.[2]	A safer alternative to chloroform-based methods, where the less dense MTBE forms the upper organic phase, simplifying lipid recovery.[3][4]
Total Lipid Yield	Generally provides high and exhaustive lipid recovery.[5] For samples with >2% lipid content, it yields significantly higher amounts than the Bligh and Dyer method.[2]	Efficient for samples with <2% lipid content, but can underestimate lipid content by up to 50% in high-lipid samples compared to the Folch method.[2]	Delivers similar or better recoveries for most major lipid classes compared to the Folch and Bligh and Dyer methods.[3][4]
Recovery of Polar Lipids (e.g., LPC, LPE)	Generally provides high recovery of polar lipids.	Comparable to the Folch method for polar lipid recovery.	May show lower recoveries for some polar lipids like lysophosphatidylcholines (LPC) and lysophosphatidylethanolamines (LPE).
Recovery of Non-Polar Lipids (e.g., TAG, CE)	High recovery of non-polar lipids.	Effective, but may be less efficient than Folch for samples with very high non-polar lipid content.[2]	Shows good recovery for non-polar lipids and is particularly suitable for sphingolipidomic studies.[5]

Reproducibility	Generally considered highly reproducible.	Reproducibility can be very good, with some studies showing a median %CV of 18.1%. <a href="#">[6]</a>	Often cited as having high reproducibility, with some studies reporting a median %CV of 11.8%, suggesting it might be the most reproducible of the three. <a href="#">[6]</a>
Safety	Utilizes chloroform, a toxic and environmentally hazardous solvent.	Also relies on the use of chloroform.	Uses MTBE, which is considered a less hazardous alternative to chloroform. <a href="#">[3]</a>
Throughput	Can be time-consuming due to the larger solvent volumes and multiple washing steps. <a href="#">[2]</a>	Faster than the Folch method due to reduced solvent volumes. <a href="#">[2]</a>	Well-suited for high-throughput and automated lipidomics due to the simpler phase separation and collection. <a href="#">[3]</a> <a href="#">[4]</a>

LPC: Lysophosphatidylcholine, LPE: Lysophosphatidylethanolamine, TAG: Triacylglycerol, CE: Cholesteryl Ester, CV: Coefficient of Variation.

## Experimental Workflows

A general workflow for lipid extraction involves sample homogenization in a solvent mixture, phase separation, and collection of the lipid-containing organic phase. The specific steps and solvent ratios vary between the different protocols.



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General workflow for lipid extraction from biological samples.

## Detailed Experimental Protocols

Below are detailed, step-by-step protocols for the Folch, Bligh and Dyer, and MTBE lipid extraction methods.

### Folch Method

This method is considered a gold standard for exhaustive lipid extraction.[\[1\]](#)

- **Homogenization:** Homogenize the tissue sample (e.g., 1 gram) with a 2:1 (v/v) chloroform:methanol mixture to a final volume 20 times that of the sample (i.e., 20 mL).[\[7\]](#) Agitate the mixture for 15-20 minutes at room temperature.[\[7\]](#)
- **Filtration/Centrifugation:** Filter the homogenate or centrifuge it to recover the liquid phase.[\[8\]](#)
- **Washing:** Add 0.2 volumes of a 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate) to the liquid phase.[\[8\]](#) Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to separate the two phases.[\[7\]](#)[\[8\]](#)
- **Phase Collection:** Carefully remove the upper aqueous phase. The lower chloroform phase contains the purified lipids.[\[8\]](#)
- **Solvent Evaporation:** Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the lipid extract.[\[7\]](#)

### Bligh and Dyer Method

This is a rapid method that uses a smaller volume of solvents compared to the Folch method.[\[2\]](#)

- **Monophasic Mixture Formation:** For each 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.[\[9\]](#)
- **Addition of Chloroform:** Add 1.25 mL of chloroform and vortex again.[\[9\]](#)
- **Addition of Water and Phase Separation:** Add 1.25 mL of deionized water and vortex. Centrifuge the mixture at 1000 rpm for 5 minutes to achieve phase separation, resulting in an upper aqueous layer and a lower organic layer.[\[9\]](#)

- Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.[9]
- Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator.

## Methyl-tert-butyl ether (MTBE) Method

This method offers a safer and high-throughput alternative to the chloroform-based protocols.  
[3]

- Sample Preparation: To a sample aliquot (e.g., 100  $\mu$ L of plasma), add 750  $\mu$ L of methanol and vortex for at least 10 seconds.[10][11]
- Addition of MTBE: Add 2.5 mL of MTBE and mix well by vortexing or sonication.[10] Incubate the mixture at room temperature for 1 hour on a shaker.[10]
- Phase Separation: Induce phase separation by adding 625  $\mu$ L of water and mixing.[10] Let the mixture stand at room temperature for 10 minutes, then centrifuge at 1000 x g for 10 minutes.[10]
- Lipid Collection: The upper organic phase contains the lipids. Carefully transfer the supernatant to a new tube.[10]
- Solvent Evaporation: Concentrate the collected organic phase using a stream of nitrogen or a vacuum centrifuge.[10]

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